molecular formula C10H17NO3 B573873 tert-butyl N-(3-formylcyclobutyl)carbamate CAS No. 171549-92-1

tert-butyl N-(3-formylcyclobutyl)carbamate

Cat. No.: B573873
CAS No.: 171549-92-1
M. Wt: 199.25
InChI Key: KHXUZWUXKMBGES-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-formylcyclobutyl)carbamate can be synthesized through several routes. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl N-(3-formylcyclobutyl)carbamate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl N-(3-formylcyclobutyl)carbamate is unique due to its specific structure, which includes a formyl group attached to a cyclobutyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates .

Properties

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUZWUXKMBGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171549-92-1
Record name rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate
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